An In-depth Technical Guide to the Chemical Properties of Iodomethyl Pivalate
An In-depth Technical Guide to the Chemical Properties of Iodomethyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethyl pivalate, also known by its systematic name iodomethyl 2,2-dimethylpropanoate, is a pivotal chemical intermediate with significant applications in organic synthesis and pharmaceutical development.[1] Its unique structural features, combining a reactive iodomethyl group with a sterically hindering pivaloyl moiety, make it a valuable reagent for the introduction of the pivaloyloxymethyl (POM) group. This group is a well-established pro-drug motif used to enhance the bioavailability of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Iodomethyl pivalate, tailored for professionals in research and drug development.
Chemical and Physical Properties
Iodomethyl pivalate is a pale yellow liquid or semi-solid at room temperature.[2][3] It is characterized by its sensitivity to light, air, and heat, necessitating storage under an inert atmosphere in a refrigerator.[3] The compound is soluble in organic solvents such as chloroform and methanol.[3]
Table 1: General and Physical Properties of Iodomethyl Pivalate
| Property | Value | Reference |
| CAS Number | 53064-79-2 | [1][4] |
| Molecular Formula | C₆H₁₁IO₂ | [1][4] |
| Molecular Weight | 242.05 g/mol | [1][4] |
| Appearance | Pale yellow liquid or semi-solid | [2][3] |
| Melting Point | 33-35 °C | [3][5] |
| Boiling Point | 211.5 °C (lit.) | [3][5] |
| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.4830 to 1.4870 | [3] |
| Flash Point | 194 °F (90 °C) | [3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3][6] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Iodomethyl Pivalate
| Spectroscopy | Expected Peaks / Signals |
| ¹H NMR | - Singlet around 5.9-6.0 ppm (2H, -CH₂I)- Singlet around 1.2 ppm (9H, -C(CH₃)₃) |
| ¹³C NMR | - Carbonyl carbon (C=O) around 177 ppm- Quaternary carbon (-C(CH₃)₃) around 39 ppm- Methyl carbons (-C(CH₃)₃) around 27 ppm- Methylene carbon (-CH₂I) around -19 to -20 ppm |
| IR Spectroscopy | - Strong C=O stretch around 1730-1750 cm⁻¹- C-O stretch around 1150-1250 cm⁻¹- C-H stretches (sp³) around 2850-3000 cm⁻¹- C-I stretch around 500-600 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺) at m/z = 242- Fragment at m/z = 115 (M⁺ - I)- Fragment at m/z = 85 (pivaloyl cation, [C₅H₉O]⁺)- Fragment at m/z = 57 (tert-butyl cation, [C₄H₉]⁺) |
Reactivity and Applications
The primary utility of Iodomethyl pivalate lies in its role as an alkylating agent for the introduction of the pivaloyloxymethyl (POM) group. This functionality is extensively used in the synthesis of pro-drugs. The POM group can mask polar functional groups, such as carboxylic acids or phosphates, in a parent drug molecule. This masking increases the lipophilicity of the drug, thereby enhancing its membrane permeability and oral bioavailability.
Once absorbed into the body, the POM ester is designed to be cleaved by endogenous esterase enzymes, releasing the active drug, along with formaldehyde and pivalic acid as byproducts.[7][8] This strategy has been successfully applied to various classes of drugs, including cephalosporin antibiotics and antiviral agents like adefovir dipivoxil.[9]
Experimental Protocols
Synthesis of Iodomethyl Pivalate
A common and efficient method for the synthesis of Iodomethyl pivalate is through a Finkelstein reaction, where chloromethyl pivalate is treated with an iodide salt.[3][10]
Materials:
-
Chloromethyl pivalate
-
Sodium iodide
-
Calcium chloride (as a drying agent)
-
Ethyl acetate
-
5% Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Three-necked flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add chloromethyl pivalate (e.g., 10.0 g), ethyl acetate (e.g., 30 mL), sodium iodide (e.g., 11.6 g), and calcium chloride (e.g., 3.6 g).[3][10]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours with stirring.[3][10]
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution until the organic layer is colorless. This step removes any remaining iodine.[3][10]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[10]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Iodomethyl pivalate as a yellow liquid.[3][10] This method can achieve a molar yield of up to 94% with a purity of 98% as determined by GC.[3][10]
Purification
The crude product obtained from the synthesis can be further purified by vacuum distillation. Given its high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude Iodomethyl pivalate to the distillation flask.
-
Gradually apply vacuum and heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure for Iodomethyl pivalate. The exact conditions will depend on the vacuum achieved.
Analytical Methods
Gas Chromatography (GC) Analysis: A detailed method for the analysis of Iodomethyl pivalate by gas chromatography has been reported.[11]
Table 3: Gas Chromatography (GC) Parameters for Iodomethyl Pivalate Analysis
| Parameter | Value |
| Chromatographic Column | KB-5 capillary column (30m x 0.32mm, 0.25 µm film thickness) |
| Column Oven Temperature | Programmed: Initial temp 120°C, hold for 7 min, ramp to 220°C at 15°C/min, hold for 3 min |
| Sample Inlet Temperature | 220 °C |
| Detector | Hydrogen Flame Ionization Detector (FID) |
| Detector Temperature | 240 °C |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 0.3-0.7 mL/min |
| Split Ratio | 80:1 |
| Injection Volume | 0.1 µL |
High-Performance Liquid Chromatography (HPLC) Analysis: Iodomethyl pivalate can also be analyzed by reverse-phase HPLC.[12]
Table 4: High-Performance Liquid Chromatography (HPLC) Parameters for Iodomethyl Pivalate Analysis
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass-Spec (MS) compatibility, formic acid should be used instead of phosphoric acid. |
| Detection | UV |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Iodomethyl pivalate.
Caption: Workflow for the synthesis of Iodomethyl pivalate.
Mechanism of Action of POM Pro-drugs
This diagram illustrates the enzymatic cleavage of a pivaloyloxymethyl (POM) pro-drug to release the active drug.
Caption: General mechanism of POM pro-drug activation.
Safety and Handling
Iodomethyl pivalate is classified as a corrosive substance.[13] It can cause severe skin burns and eye damage and is suspected of causing genetic defects.[13] It is also a combustible liquid.[13] Therefore, it should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[13] Work should be conducted in a well-ventilated area.[13] Store in a cool, dark place under an inert atmosphere.[3]
Conclusion
Iodomethyl pivalate is a chemical reagent of significant interest to the pharmaceutical and organic synthesis communities. Its utility as a precursor to the pivaloyloxymethyl pro-drug moiety makes it a valuable tool in modern drug design and development. A thorough understanding of its chemical properties, synthesis, and analytical methods, as outlined in this guide, is essential for its effective and safe use in a research and development setting.
References
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- 2. labsolu.ca [labsolu.ca]
- 3. Iodomethyl pivalate CAS#: 53064-79-2 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 53064-79-2 CAS MSDS (Iodomethyl pivalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Iodomethyl pivalate|lookchem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. CN106365998A - Preparation method of iodomethyl pivalate - Google Patents [patents.google.com]
- 11. CN107422056B - Gas chromatography detection method of iodomethyl pivalate and preparation method thereof - Google Patents [patents.google.com]
- 12. Iodomethyl pivalate | SIELC Technologies [sielc.com]
- 13. Iodomethyl Pivalate | 53064-79-2 | TCI AMERICA [tcichemicals.com]
